Cas no 477974-03-1 (N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide)
![N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/477974-03-1x500.png)
N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- Z44315393
- N-[(4-chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
- 477974-03-1
- (E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
- EN300-26581850
- N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide
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- Inchi: 1S/C18H12ClF3N2O/c19-15-7-5-12(6-8-15)11-24-17(25)14(10-23)9-13-3-1-2-4-16(13)18(20,21)22/h1-9H,11H2,(H,24,25)
- InChI Key: LMSUNFIJHNRTNC-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(Cl)C=C1)(=O)C(C#N)=CC1=CC=CC=C1C(F)(F)F
Computed Properties
- Exact Mass: 364.0590252g/mol
- Monoisotopic Mass: 364.0590252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9Ų
- XLogP3: 4.6
Experimental Properties
- Density: 1.357±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 526.1±50.0 °C(Predicted)
- pka: 11.45±0.46(Predicted)
N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581850-0.05g |
N-[(4-chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |
477974-03-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide Related Literature
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1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide
Professional Introduction to N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide (CAS No. 477974-03-1)
N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 477974-03-1, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of multiple functional groups, including a cyano group, a trifluoromethyl group, and an amide moiety, makes this molecule a subject of intense interest for researchers aiming to develop novel therapeutic agents.
The structural framework of N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide is characterized by its aromatic rings and the specific substitution patterns that contribute to its chemical reactivity and biological profile. The 4-chlorophenyl group introduces a halogen atom, which is often utilized in medicinal chemistry to modulate the pharmacokinetic properties of molecules. Additionally, the trifluoromethyl group is a well-known pharmacophore that enhances metabolic stability and binding affinity to biological targets. These features make the compound an attractive candidate for further investigation in the development of small-molecule drugs.
In recent years, there has been a surge in research focused on identifying and optimizing molecules with potential therapeutic applications. N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide has been studied in various contexts, particularly in the search for novel compounds that can interact with biological pathways relevant to human health and disease. The amide functionality in this molecule suggests potential interactions with enzymes and receptors, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of new drugs. The combination of the cyano group, which can participate in hydrogen bonding and influence molecular shape, with the amide bond, which is known for its stability and versatility in drug design, creates a molecule with diverse chemical and biological possibilities. Furthermore, the trifluoromethyl group not only contributes to metabolic stability but also can enhance binding interactions by increasing lipophilicity.
The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in drug discovery. N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide exemplifies this trend by incorporating multiple functional groups that are known to enhance drug-like properties. Researchers are particularly interested in how these structural elements influence the compound's interactions with biological targets, such as enzymes and receptors, which are critical for therapeutic efficacy.
Recent studies have begun to explore the pharmacological potential of N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide by examining its interactions with various biological systems. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. For instance, the presence of the cyano group could facilitate interactions with metalloproteinases or other enzymes that are implicated in inflammatory processes. Similarly, the amide moiety could engage with peptide receptors or other targets relevant to neurological disorders.
The synthesis of N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques allows researchers to modify specific functional groups while maintaining overall structural integrity. This level of control is essential for optimizing biological activity and developing compounds suitable for further preclinical and clinical studies.
In conclusion, N-[(4-Chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenamide (CAS No. 477974-03-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the 4-chlorophenyl, cyano, trifluoromethyl, and amide groups, make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in developing innovative treatments for various diseases.
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